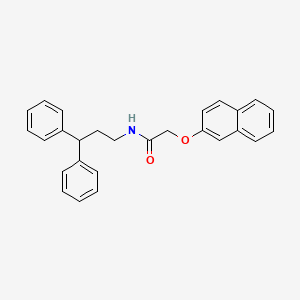

N-(3,3-diphenylpropyl)-2-(2-naphthyloxy)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3,3-diphenylpropyl)-2-(2-naphthyloxy)acetamide and similar compounds involves multiple steps, including the condensation of 2-naphthol with chloroacetate derivatives, followed by reactions with different amines to yield the desired acetamide derivatives (Piplani et al., 2004). Other synthesis methods involve the Mannich reaction for producing N-substituted acetamide derivatives and their complexes with inner transition metals, indicating the versatility in synthetic approaches for obtaining such compounds (Muruganandam et al., 2013).

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been elucidated through various techniques, including X-ray crystallography, which provides detailed information on the crystal system, space group, and unit cell parameters. These studies reveal the presence of intermolecular hydrogen bonds and intramolecular interactions that play a significant role in the stabilization of the crystal structure (Sharma et al., 2018).

Chemical Reactions and Properties

N-(3,3-Diphenylpropyl)-2-(2-naphthyloxy)acetamide and its analogs participate in a variety of chemical reactions. For instance, reactions with aromatic amines yield different products depending on the substituents and conditions, showcasing the compound's reactivity and its potential in synthetic chemistry (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure and intermolecular interactions. Crystallographic studies provide insights into their solid-state properties, including crystal packing and hydrogen bonding patterns, which are crucial for understanding their stability and solubility (Gouda et al., 2022).

Chemical Properties Analysis

The chemical properties of N-(3,3-diphenylpropyl)-2-(2-naphthyloxy)acetamide derivatives are influenced by their functional groups and molecular framework. Studies on similar compounds demonstrate a range of biological activities, including antioxidant properties, which highlight their chemical reactivity and potential applications in various fields (Gopi & Dhanaraju, 2020).

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research has indicated that derivatives of N,N-substituted acetamides, which share structural features with N-(3,3-diphenylpropyl)-2-(2-naphthyloxy)acetamide, possess significant antiamnesic activity, comparable to known nootropic agents like piracetam. Compounds synthesized with modifications in the 2-naphthyloxy and N,N-substituted acetamide groups have shown dose-dependent antiamnesic effects, highlighting their potential for memory enhancement and the treatment of cognitive disorders (Piplani et al., 2004).

Environmental Monitoring

A derivative, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), has been developed as a fluorescent probe for the sensitive detection of carbonyl compounds (e.g., aldehydes and ketones) in water samples. This probe facilitates trace measurement of environmental pollutants, offering a method for assessing water quality and pollution levels with high sensitivity and specificity (Houdier et al., 2000).

Anticancer Applications

Another study focused on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to N-(3,3-diphenylpropyl)-2-(2-naphthyloxy)acetamide, revealing its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This compound's synthesis and structural elucidation suggest its utility in developing novel anticancer therapeutics (Sharma et al., 2018).

Chemical Sensing and Detection

Derivatives of N-(3,3-diphenylpropyl)-2-(2-naphthyloxy)acetamide have been utilized in creating fluorescent chemodosimeters for detecting metal ions such as Zn2+ and Cu2+. These sensors enable rapid and selective detection of these ions, highlighting the compound's utility in biochemical and environmental monitoring (Yu et al., 2008).

Eigenschaften

IUPAC Name |

N-(3,3-diphenylpropyl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO2/c29-27(20-30-25-16-15-21-9-7-8-14-24(21)19-25)28-18-17-26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-16,19,26H,17-18,20H2,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKSUHJVTJYCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

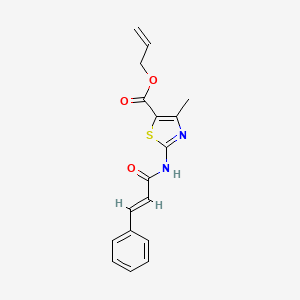

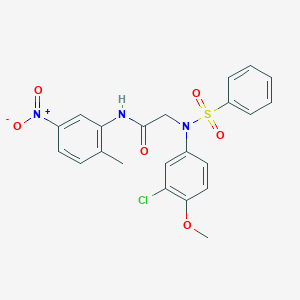

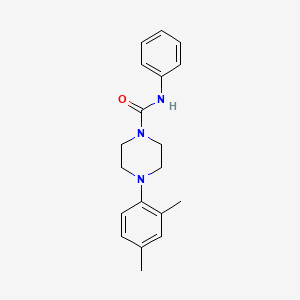

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B4618289.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4618323.png)

![methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)

![1-{[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4618336.png)

![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)

![(2-{[2,4,6-trioxo-1-[3-(trifluoromethyl)phenyl]tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4618357.png)

![N-isopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4618371.png)

![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)